
2-(2-fluorophenoxy)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as FOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FOA is a small molecule that belongs to the class of oxadiazole-based compounds and has been shown to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(2-fluorophenoxy)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the production of inflammatory mediators, which may contribute to its anti-inflammatory properties. This compound has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-fluorophenoxy)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several advantages for lab experiments. This compound is a small molecule that is easy to synthesize and purify. This compound has been shown to exhibit a range of biological activities, which makes it a useful tool for studying various biological processes. However, this compound also has some limitations for lab experiments. This compound has low solubility in water, which may limit its use in certain experiments. This compound also has limited stability in solution, which may require careful handling and storage.
Zukünftige Richtungen
2-(2-fluorophenoxy)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has several potential future directions for scientific research. This compound has been shown to exhibit anti-tumor activity, and further studies may explore its potential use in cancer therapy. This compound has also been shown to exhibit anti-bacterial activity, and further studies may explore its potential use in the development of new antibiotics. This compound has also been shown to exhibit anti-inflammatory activity, and further studies may explore its potential use in the treatment of inflammatory diseases. Overall, this compound has significant potential for further scientific research and development.
Synthesemethoden
2-(2-fluorophenoxy)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide can be synthesized using a multi-step process involving the reaction of 2-fluorophenol with 2-amino-5-methyl-1,3,4-oxadiazole followed by the reaction of the resulting product with 2-bromoacetophenone. The final product is obtained after purification and characterization using various analytical techniques.
Wissenschaftliche Forschungsanwendungen
2-(2-fluorophenoxy)-N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-bacterial properties. This compound has been studied extensively for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and bacterial infections.
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O3/c1-11-19-17(24-21-11)12-6-2-4-8-14(12)20-16(22)10-23-15-9-5-3-7-13(15)18/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNOPYXFARNOKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

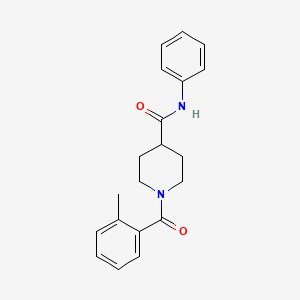
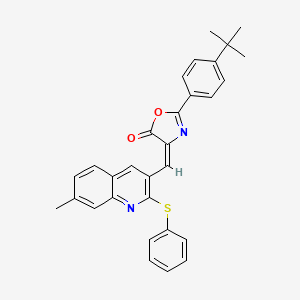
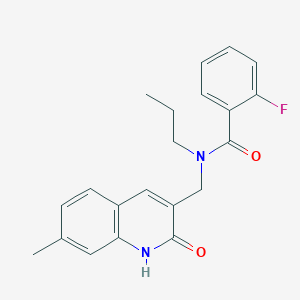
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7694938.png)

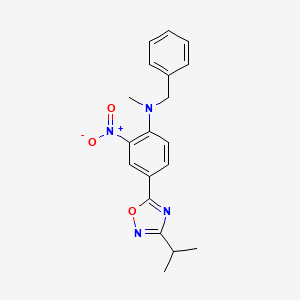
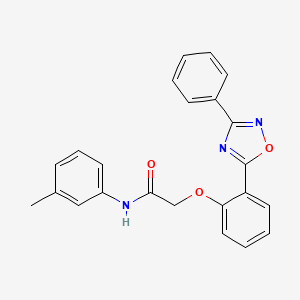
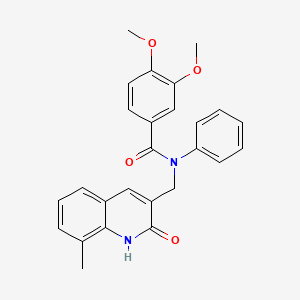
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7694988.png)
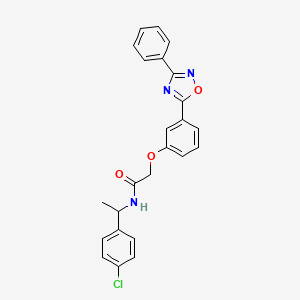
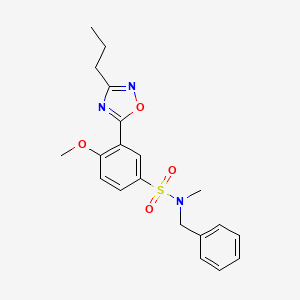
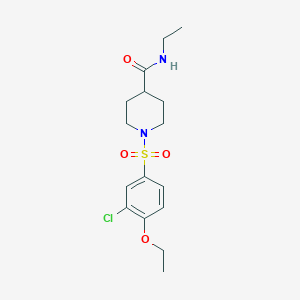
![4-[[2-[4-(Propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzamide](/img/structure/B7695015.png)
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7695023.png)